molecular formula C17H17N3O B2960995 2-benzyl-N,N-dimethylbenzimidazole-1-carboxamide CAS No. 329227-98-7

2-benzyl-N,N-dimethylbenzimidazole-1-carboxamide

Cat. No.: B2960995
CAS No.: 329227-98-7
M. Wt: 279.343
InChI Key: TVCSPBAIJSJOQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-N,N-dimethylbenzimidazole-1-carboxamide is a synthetic benzimidazole derivative offered as a high-purity compound for research and further manufacturing. The benzimidazole pharmacophore is a privileged structure in medicinal chemistry, noted for its resemblance to naturally occurring purine nucleotides, which facilitates diverse interactions with biological macromolecules . This structural feature makes benzimidazole-based compounds a scaffold of high interest in the discovery and development of novel therapeutic agents . Benzimidazole derivatives, particularly those with substitutions at the 1- and 2-positions like the benzyl and carboxamide groups on this compound, are extensively investigated for their potent biological activities. Research into analogous compounds has demonstrated that benzimidazole-carboxamide hybrids can function as promising cytotoxic agents . These related molecules have shown mechanisms of action that include the inhibition of tubulin polymerization, disrupting the formation of the microtubule network essential for cell division, and leading to cell cycle arrest and apoptosis . Furthermore, such derivatives have displayed the ability to interact with DNA, and some function as topoisomerase inhibitors, thereby compromising DNA integrity and inducing cell death in proliferating cells . The specific 2-benzyl and N,N-dimethylcarboxamide substituents on this compound are designed to optimize its physicochemical properties and binding affinity for potential biological targets. Researchers can utilize this chemical as a key intermediate or a novel entity in oncology research, enzyme inhibition studies, and for the development of targeted therapies . This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-benzyl-N,N-dimethylbenzimidazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-19(2)17(21)20-15-11-7-6-10-14(15)18-16(20)12-13-8-4-3-5-9-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCSPBAIJSJOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1C2=CC=CC=C2N=C1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-N,N-dimethylbenzimidazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-benzyl-N,N-dimethylbenzimidazole-1-carboxamide (BnZ) exhibits a significant electron-rich heterocyclic pharmacophore, making it beneficial for drug design and development .

Anti-Cancer Activity

BnZ variants have been tested for anti-cancer activity . "Drug 2" (4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylaniline), a BnZ nucleus substituted by a 2-fluoroethyl string at the aniline nitrogen, demonstrated acceptable cytotoxicity against U87 glioblastoma cell lines (IC50 = 45.2 ± 13.0 μM) compared to DOX (IC50of 6.3 ± 3.2 and 7.9 ± 0.3 μM, and murine leukemia, with an IC50 of 1.6 ± 0.9 and 2.9 ± 1.3 μM, respectively) . Mixing BnZ with hydrazone enhanced its pharmacological activities, producing a new featured chemical compound that has strong antiproliferative properties . Compounds 5a (4-(6-chloro-1H-benzo[d]imidazol-2-yl)-N′-(2,4-dichlorobenzylidene)benzohydrazide) and 5b (4-(6-chloro-1H-benzo[d]imidazol-2-yl)-N′-(4-nitrobenzylidene)benzohydrazide) had noticeable cytotoxicity, and when applied to human-lung-cell-line adenocarcinoma, have an IC50of 57.89 ± 0.19 μM .

Antimicrobial Activity

Sharma et al. developed a number of BnZ and benzothiazole equivalents and tested their effectiveness against microorganisms . Compound 15 ((E)-2-(2-(benzo[d][1,3]dioxol-5-yl)vinyl)-1H-benzo[d]imidazole) demonstrated excellent efficacy against P. aeruginosa, having corresponding MIC values of 0.01 mM and 3.78 mM . A new investigation of drug 16 (6-(5,6-dimethyl-2-(thiazol-2-yl)-1H-benzo[d]imidazol-1-yl)-5,6-dihydropyrimidine-2,4-diamine) showed it to be the most effective against S. aureus, with an MIC of 0.015 mg/mL . A discovered BnZ variant with a thiazol-2-yl group at the 2-position proved to be an incredibly efficient and specific drug . Great potency and selectivity were both exhibited by a thiazol-2-yl group in the BnZ against S. aureus dihydrofolate reductase DHFR Ki = 0.002 μM .

Other Activities

Mechanism of Action

The mechanism of action of 2-benzyl-N,N-dimethylbenzimidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The compound may also interact with cellular pathways involved in cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Implications

The pharmacological and physicochemical properties of benzimidazole derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Compound Name (Structure) Substituents (Position) Key Properties/Activities Synthesis Method Reference
2-Benzyl-N,N-dimethylbenzimidazole-1-carboxamide - Benzyl (C2)
- N,N-dimethylcarboxamide (N1)
Enhanced lipophilicity; potential antimicrobial/anticancer activity EDCI/HOBt-mediated coupling
N-(Benzimidazol-2-yl)pyrazole-3-carboxamide () - Pyrazole (C3/C5)
- Carboxamide (N1)
Improved solubility via pyrazole; kinase inhibition Multi-step coupling
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-benzimidazole-5-carboxamide () - Methoxy groups (C3, C4, C5)
- Propyl chain (N1)
Increased lipophilicity; CNS activity (hypothetical) Oxidative cyclocondensation
2-Hydrazinyl-1H-benzo[d]imidazole-1-carboxamide () - Hydrazine (C2)
- Carboxamide (N1)
Anticonvulsant activity; enhanced hydrogen bonding Hydrazine hydrate condensation
1-Benzyl-4-hydroxy-N,N,2-trimethyl-benzimidazole-6-carboxamide () - Hydroxy (C4)
- Trimethyl (C2, N,N)
Improved solubility via -OH; potential metabolic stability Unspecified alkylation

Structural and Functional Differences

  • Substituent Position : The placement of the benzyl group at C2 in the target compound contrasts with methoxy or hydrazine groups in analogs (e.g., ). C2 substituents influence steric hindrance and π-π stacking in target binding .
  • Carboxamide vs. Other Functional Groups: The N,N-dimethylcarboxamide at N1 enhances solubility compared to non-polar substituents (e.g., propyl in ) but reduces hydrogen-bonding capacity relative to hydrazine derivatives () .
  • Electron-Withdrawing vs.

Pharmacological Activity Trends

  • Antimicrobial/Anticancer: The target compound’s benzyl and carboxamide groups align with structural features of known antimicrobial benzimidazoles . In contrast, hydrazine derivatives () show anticonvulsant activity, likely due to enhanced hydrogen bonding with neuronal targets .
  • Enzyme Inhibition : Compounds with extended aromatic systems (e.g., benzo[b]thiophene in ) exhibit potent IDO1 inhibition, suggesting bulkier substituents improve enzyme binding .

Research Findings and Implications

  • Bioactivity : The target compound’s dual substituents (benzyl and carboxamide) may synergize for dual-target inhibition (e.g., kinases and microbial enzymes), as seen in related analogs .
  • Solubility vs. Permeability : While the N,N-dimethylcarboxamide improves water solubility, the benzyl group may offset this by increasing logP, necessitating formulation optimization .
  • SAR Insights : Substitution at N1 (carboxamide) generally enhances solubility, whereas C2 modifications (benzyl, methoxy) fine-tune target affinity .

Biological Activity

2-benzyl-N,N-dimethylbenzimidazole-1-carboxamide (CAS No. 329227-98-7) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzimidazole core with a benzyl group and dimethyl substitutions. This configuration is crucial for its biological activity, influencing its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has demonstrated significant cytotoxicity against various cancer cell lines, including:

Cell Line IC50 (μM) Mechanism of Action
MCF-7 (Breast)25.72 ± 3.95Induction of apoptosis
U87 (Glioblastoma)45.2 ± 13.0Inhibition of cell proliferation
A549 (Lung)<5.0Inhibition of tubulin polymerization

In a study by Ribeiro Morais et al., the compound was shown to accelerate apoptosis in MCF cell lines, leading to suppressed tumor growth in vivo models . Additionally, derivatives of this compound exhibited enhanced efficacy against glioblastoma cells compared to standard chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Tubulin Polymerization : It disrupts microtubule dynamics, which is critical for cell division, thereby inhibiting tumor growth .
  • Targeting Kinases : Some studies suggest that this compound may inhibit specific kinases involved in cancer progression, although further research is needed to elucidate these pathways fully .

Antiviral Activity

Beyond its anticancer properties, this compound has also been investigated for its antiviral activity, particularly against HIV. Research indicates that it may inhibit HIV replication in vitro, although specific mechanisms remain under investigation .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its structural features. The presence of the dimethyl group at the N,N position enhances lipophilicity and cellular uptake, while the benzyl group contributes to receptor binding affinity. SAR studies suggest that modifications to these groups can significantly alter biological activity, providing avenues for the development of more potent derivatives .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

  • Study on Glioblastoma : A derivative showed improved IC50 values against U87 cells compared to traditional treatments, indicating a promising alternative for glioblastoma therapy .
  • HIV Research : In vitro testing revealed that modified benzimidazoles could effectively inhibit HIV variants resistant to standard treatments, highlighting their potential in antiviral drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.